molecular formula C29H26N4O2S B10906366 (2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10906366
M. Wt: 494.6 g/mol
InChI Key: QOTBDUWJYCQPDI-YHEUAIPESA-N
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Description

5-[(Z)-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a pyrazole ring, a thiazolone ring, and multiple aromatic substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Formation of the thiazolone ring: This involves the cyclization of a thioamide with a carbonyl compound.

    Coupling reactions: The pyrazole and thiazolone intermediates are then coupled through a condensation reaction, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the thiazolone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups or the imine functionality.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology and Medicine

    Pharmacological studies: Compounds with similar structures are often investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

    Material science: Such compounds may be explored for their potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazol-4-one derivatives: These compounds share the thiazolone core and may exhibit similar biological activities.

    Pyrazole derivatives: Compounds with a pyrazole ring are known for their diverse pharmacological properties.

Uniqueness

The unique combination of the pyrazole and thiazolone rings, along with the specific substituents, may confer distinct biological activities and chemical reactivity to this compound.

Properties

Molecular Formula

C29H26N4O2S

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H26N4O2S/c1-19-10-14-22(15-11-19)30-29-32(23-16-12-20(2)13-17-23)28(35)26(36-29)18-25-21(3)31(4)33(27(25)34)24-8-6-5-7-9-24/h5-18H,1-4H3/b26-18-,30-29?

InChI Key

QOTBDUWJYCQPDI-YHEUAIPESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)/S2)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)S2)C5=CC=C(C=C5)C

Origin of Product

United States

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